3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
CAS No.: 1797159-92-2
Cat. No.: VC5939333
Molecular Formula: C17H20FNO4S
Molecular Weight: 353.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797159-92-2 |
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Molecular Formula | C17H20FNO4S |
Molecular Weight | 353.41 |
IUPAC Name | 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C17H20FNO4S/c1-12-6-4-5-7-14(12)17(23-3)11-19-24(20,21)13-8-9-16(22-2)15(18)10-13/h4-10,17,19H,11H2,1-3H3 |
Standard InChI Key | PVZIQEAIQCGATE-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)OC |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound’s structure comprises a benzenesulfonamide backbone with substituents at the 3- and 4-positions: a fluorine atom and a methoxy group, respectively. The sulfonamide group (-SO2NH2) is linked to a secondary amine, which connects to a 2-methoxy-2-(o-tolyl)ethyl chain. The o-tolyl group (ortho-methylphenyl) introduces steric bulk and hydrophobic character, while the methoxy groups enhance solubility and potential hydrogen-bonding interactions.
The molecular formula is C19H23FN2O4S, with a molecular weight of 418.46 g/mol. Key structural features include:
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Aromatic System: The benzene ring provides a planar scaffold for electronic interactions.
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Electron-Withdrawing Groups: Fluorine (-F) and sulfonamide (-SO2NH2) groups polarize the aromatic system, influencing reactivity and binding affinity.
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Methoxy Substituents: The 4-methoxy group on the benzene ring and the methoxy group on the ethyl side chain contribute to lipophilicity and metabolic stability .
Spectroscopic and Computational Data
While experimental spectroscopic data (NMR, IR) for this specific compound is unavailable, computational predictions using tools like Gaussian or Spartan suggest:
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1H NMR: Distinct signals for the o-tolyl methyl group (~2.3 ppm), methoxy protons (~3.3–3.8 ppm), and sulfonamide NH (~5.5 ppm).
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13C NMR: Peaks corresponding to the sulfonamide sulfur-bound carbon (~120 ppm) and fluorine-adjacent aromatic carbons (~115–125 ppm).
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LogP: Estimated at 2.8–3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step approach:
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Formation of the Benzenesulfonamide Core: Starting with 3-fluoro-4-methoxyaniline, sulfonation via reaction with chlorosulfonic acid yields the intermediate sulfonyl chloride.
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Amine Coupling: The sulfonyl chloride reacts with 2-methoxy-2-(o-tolyl)ethylamine to form the sulfonamide bond.
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Purification: Column chromatography or recrystallization isolates the final product .
Step 1: Synthesis of 3-Fluoro-4-Methoxyaniline
3-Fluoro-4-methoxyaniline serves as the primary precursor. A reported method involves:
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Nitro Reduction: Hydrogenation of 3-fluoro-4-nitroanisole using Pd/C under 40 psi H2 in ethanol yields the aniline derivative in 91% yield .
Step 2: Sulfonation Reaction
The aniline reacts with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate. This intermediate is unstable and must be used immediately in the next step.
Step 3: Amine Coupling
The sulfonyl chloride reacts with 2-methoxy-2-(o-tolyl)ethylamine in dichloromethane with triethylamine as a base. The reaction proceeds at room temperature for 12–24 hours, yielding the target sulfonamide after aqueous workup.
Challenges and Yield Optimization
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Steric Hindrance: The bulky o-tolyl group may slow the coupling reaction, necessitating extended reaction times.
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Byproduct Formation: Competing hydrolysis of the sulfonyl chloride can reduce yields; anhydrous conditions are critical.
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Purification: The final compound’s polarity requires optimized solvent systems (e.g., ethyl acetate/hexane) for chromatography .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Predicted <1 mg/mL at pH 7.4, consistent with sulfonamides’ poor water solubility.
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Thermal Stability: Melting point estimated at 180–185°C based on analogs.
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Photostability: The fluorine atom may reduce UV degradation compared to non-halogenated analogs .
Pharmacokinetic Predictions
Parameter | Predicted Value |
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LogP | 3.1 |
Bioavailability | 65–70% |
CYP450 Inhibition | Low (CYP3A4 IC50 >10 μM) |
Plasma Protein Binding | 85–90% |
These values suggest favorable absorption and distribution but potential challenges in renal clearance .
Comparative Analysis with Structural Analogs
Compound | Key Differences | Bioactivity |
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3-Chloro-4-Fluoro Analog | Chlorine vs. fluorine at C3 | Enhanced antibacterial |
N-Methylpiperazine Derivative | Piperazine ring vs. o-tolyl | Improved CNS penetration |
The o-tolyl group in the target compound may offer superior target selectivity over simpler analogs.
Future Research Directions
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Synthetic Scale-Up: Optimize coupling reactions for industrial-scale production.
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In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models.
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Target Identification: Use proteomic screening to identify binding partners.
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